AK-7 is a synthetic small molecule that acts as a selective inhibitor of sirtuin 2 (SIRT2) [, , , , , , , ]. SIRT2 is a member of the sirtuin family, which are NAD+-dependent protein deacetylases involved in various cellular processes, including metabolism, aging, and stress response [, ]. AK-7 has gained significant attention in scientific research due to its potential therapeutic applications in a range of diseases [, , , , , , , ].
AK-7 is classified as a small molecule compound with the chemical formula . It is primarily sourced from chemical suppliers such as Active Motif and MedChemExpress, where it is available for research purposes. The compound's identification number in PubChem is 1328033, which provides additional structural and property data.
The synthesis of AK-7 involves multi-step organic reactions, typically starting from readily available aromatic compounds. The process often includes:
The detailed synthetic route can vary based on the specific starting materials and desired purity levels.
The molecular structure of AK-7 features a complex arrangement that includes a benzamide group attached to a sulfonyl moiety. The compound's three-dimensional conformation plays a crucial role in its biological activity. Key structural characteristics include:
This structure allows for specific interactions with Sirtuin 2, enabling its inhibitory effects.
AK-7 undergoes various chemical reactions that can be exploited for its application in research:
The mechanism by which AK-7 exerts its effects involves:
AK-7 exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate experimental conditions when utilizing AK-7 in research.
AK-7 has several promising applications in scientific research:
The development of AK-7 emerged from focused efforts to address the role of sirtuin 2 (SIRT2), a NAD⁺-dependent deacetylase, in neurodegenerative pathologies. SIRT2 regulates critical cellular processes, including α-tubulin deacetylation, microtubule dynamics, and redox homeostasis. Its overexpression in neuronal tissues correlates with protein aggregation and neuronal death in Parkinson’s disease (PD) and Huntington’s disease (HD) models [1] [5]. Genetic studies identified SIRT2 polymorphisms (e.g., SNP rs10410544) as Alzheimer’s disease risk factors, reinforcing its therapeutic relevance [1].
Early pharmacological validation utilized AK-1, a sulfobenzoic acid derivative and selective SIRT2 inhibitor (IC₅₀ = 12.5 μM). AK-1 demonstrated neuroprotection in primary neuronal and invertebrate models of PD and frontotemporal dementia but exhibited limited brain bioavailability [1] [12]. This spurred the development of brain-permeable analogs, leading to AK-7. Target engagement was confirmed by dose-dependent increases in acetylated α-tubulin (K40), a SIRT2 substrate, in neuronal cells [1] [9].
Table 1: SIRT Isoforms and Their Roles in Neurodegeneration
Isoform | Subcellular Localization | Primary Activity | Role in Neurodegeneration |
---|---|---|---|
SIRT1 | Nucleus | Deacetylase | Neuroprotection via p53/NF-κB modulation |
SIRT2 | Cytoplasm | Deacetylase | Promotes α-synuclein/polyQ aggregation |
SIRT3 | Mitochondria | Deacetylase | Regulates oxidative stress |
SIRT6 | Nucleus | Deacylase | DNA repair, metabolic regulation |
AK-7 (3-(1-azepanylsulfonyl)-N-(3-bromophenyl)benzamide; CAS 420831-40-9) was synthesized as a brain-optimized derivative of AK-1. Key modifications included:
Biochemical assays confirmed AK-7’s SIRT2 selectivity (IC₅₀ = 15.5 μM), with >100-fold selectivity over SIRT1 and SIRT3 [9]. Docking simulations revealed occupation of SIRT2’s NAD⁺-binding pocket, competitively inhibiting NAD⁺ access (Figure 1B in [1]). Its binding mode was stabilized by π-stacking with Phe119, Phe234, and hydrophobic interactions with Ile232 and Val233 [10].
Table 2: Evolution of SIRT2 Inhibitors from AK-1 to AK-7
Compound | Core Structure | SIRT2 IC₅₀ (μM) | Brain Permeability | Key Modifications |
---|---|---|---|---|
AK-1 | Sulfobenzoic acid | 12.5 | Low | Parent compound |
AK-7 | Azepane-sulfonamide | 15.5 | High (PAMPA-BBB: 18.9×10⁻⁶ cm/s) | Bromophenyl + azepane ring |
SirReal2 | Naphthyl-mercaptopyrimidine | 0.2 | Undetermined | High affinity but untested in neurons |
Brain permeability was quantified using the parallel artificial membrane permeability assay (PAMPA-BBB), where AK-7 exhibited a permeability rate of 18.9 × 10⁻⁶ cm/s, classifying it as CNS-penetrant (values >4 × 10⁻⁶ cm/s indicate high permeability) [6] [9]. In vivo validation showed AK-7 reached therapeutically relevant concentrations in murine brains after intraperitoneal administration (15–20 mg/kg) [5] [9]. This optimization enabled AK-7 to reduce mutant huntingtin aggregates in HD mice and rescue dopamine levels in PD models, establishing proof-of-concept for SIRT2-targeted neuroprotection [1] [2] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7